molecular formula C13H10ClFO2 B6374484 4-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% CAS No. 1261918-44-8

4-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374484
CAS RN: 1261918-44-8
M. Wt: 252.67 g/mol
InChI Key: KJJIKBYWDZMGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%, commonly referred to as CMFPF95, is a chemical compound used in a range of scientific research applications. CMFPF95 is a synthetic compound, which is produced by the reaction of 2-chloro-5-methoxyphenol and 2-fluorophenol in the presence of a suitable catalyst. It has a wide range of applications in biochemical and physiological research due to its unique properties and potential for further development.

Scientific Research Applications

CMFPF95 has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes and pigments, and as a catalyst in the preparation of polymers. In addition, CMFPF95 is used as a fluorescent probe for the detection of biomolecules in vitro and in vivo.

Mechanism of Action

CMFPF95 is a fluorophore, which means it is able to absorb light and emit light of a different wavelength. The emission of light from CMFPF95 is due to a process called fluorescence. When CMFPF95 is excited by light of a specific wavelength, it absorbs the energy and then re-emits the energy as light of a longer wavelength. This process of fluorescence is used to detect and study biomolecules in vitro and in vivo.
Biochemical and Physiological Effects
CMFPF95 has been shown to have a range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CMFPF95 has been shown to have a range of effects on the nervous system, including the ability to modulate neurotransmitter release and receptor activation.

Advantages and Limitations for Lab Experiments

The use of CMFPF95 in lab experiments provides a number of advantages. CMFPF95 has a high fluorescence quantum yield and a low photobleaching rate, which makes it ideal for use in fluorescence-based experiments. In addition, its low toxicity and low cost make it an attractive option for a wide range of experiments. However, CMFPF95 also has a number of limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, its fluorescence can be quenched by certain compounds, which can limit its use in certain experiments.

Future Directions

CMFPF95 has a wide range of potential future applications. It could be used in the development of new fluorescent probes for the detection of biomolecules in vitro and in vivo. It could also be used in the development of new drugs and drug delivery systems. In addition, CMFPF95 could be used in the development of new polymers and dyes, and in the synthesis of new organic compounds. Finally, CMFPF95 could be used as a catalyst in the synthesis of new pharmaceuticals.

Synthesis Methods

The synthesis of CMFPF95 is performed by the reaction of 2-chloro-5-methoxyphenol and 2-fluorophenol in the presence of a suitable catalyst, such as an acid or base catalyst. The reaction is typically carried out at a temperature of between 80-100°C for a period of 3-4 hours. The reaction is then quenched with water and the product is isolated by filtration or crystallization. The isolated product is then recrystallized to obtain a pure sample of CMFPF95.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-11(14)10(7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIKBYWDZMGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684408
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-44-8
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.